![molecular formula C49H90N5O11P B12411055 NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt, commonly known as NBD-PE, is a fluorescent phospholipid analog. It is widely used in biological and biochemical research due to its unique fluorescence properties. The compound is characterized by its ability to integrate into lipid bilayers, making it an excellent tool for studying membrane dynamics and lipid-protein interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NBD-PE involves the covalent attachment of the fluorescent NBD group to the headgroup of a phosphatidylethanolamine molecule. The process typically starts with the preparation of NBD chloride, which is then reacted with phosphatidylethanolamine under controlled conditions to form NBD-PE . The reaction is usually carried out in an organic solvent such as chloroform or methanol, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of NBD-PE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure high yield and purity. The compound is typically produced in bulk quantities for use in research and development .
Analyse Des Réactions Chimiques
Types of Reactions
NBD-PE undergoes various chemical reactions, including:
Substitution: The NBD group can react with nucleophiles, such as amines and thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Sodium dithionite is commonly used as a reducing agent for the nitro group in NBD-PE.
Substitution: Reactions with amines and thiols are typically carried out in aqueous or organic solvents under mild conditions.
Major Products
Applications De Recherche Scientifique
NBD-PE is extensively used in various scientific research fields, including:
Mécanisme D'action
NBD-PE exerts its effects through its integration into lipid bilayers. The NBD group, being a fluorescent moiety, allows for the visualization of lipid distribution and dynamics within membranes. The compound interacts with membrane proteins and lipids, providing insights into membrane organization and function . The fluorescence properties of NBD-PE are sensitive to the local environment, making it an excellent tool for studying membrane polarity and fluidity .
Comparaison Avec Des Composés Similaires
NBD-PE is compared with other similar fluorescent phospholipids, such as:
NBD-PC (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylcholine): Similar to NBD-PE but with a choline headgroup, used for studying different aspects of membrane dynamics.
NBD-PS (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylserine): Contains a serine headgroup, used for studying apoptosis and cell signaling.
Uniqueness
NBD-PE is unique due to its specific integration into lipid bilayers and its sensitivity to environmental changes. This makes it particularly useful for studying membrane dynamics and interactions in various biological systems .
Propriétés
Formule moléculaire |
C49H90N5O11P |
|---|---|
Poids moléculaire |
956.2 g/mol |
Nom IUPAC |
N,N-diethylethanamine;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C43H75N4O11P.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(48)54-35-37(57-41(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-59(52,53)55-34-33-44-38-31-32-39(47(50)51)43-42(38)45-58-46-43;1-4-7(5-2)6-3/h31-32,37,44H,3-30,33-36H2,1-2H3,(H,52,53);4-6H2,1-3H3/t37-;/m1./s1 |
Clé InChI |
LEJHDNAGUHKMLR-GKEJWYBXSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
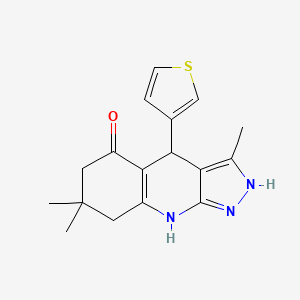

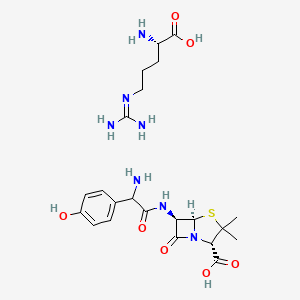
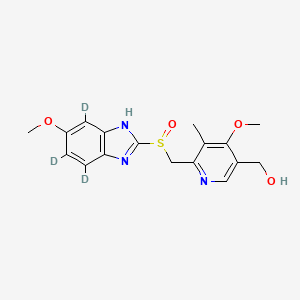
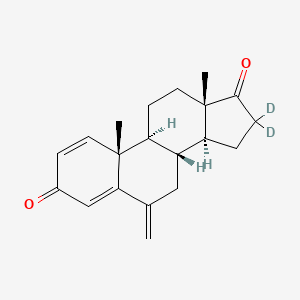
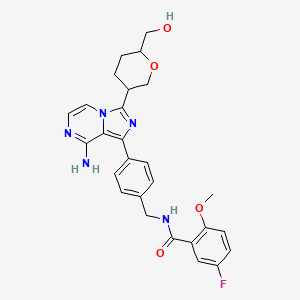
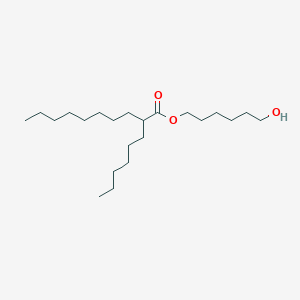





![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
